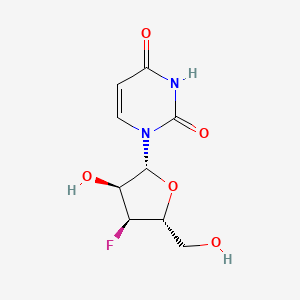

3'-Deoxy-3'-fluorouridine

概要

説明

3’-Deoxy-3’-fluorouridine is a purine nucleoside analogue known for its broad antitumor activity. This compound is particularly significant in the field of oncology due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells . Its molecular formula is C9H11FN2O5, and it has a molecular weight of 246.19 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-3’-fluorouridine typically involves the fluorination of a suitable precursor. One common method is the use of hydrogen fluoride in dioxane to introduce the fluorine atom into the nucleoside structure . Another method involves the use of potassium hydrogen fluoride in ethane-diol, which has been shown to be effective in producing the desired fluorinated nucleoside .

Industrial Production Methods

Industrial production of 3’-Deoxy-3’-fluorouridine often employs large-scale fluorination techniques. The chloromercuri procedure and direct condensation methods are commonly used, with the latter providing better yields . These methods ensure the efficient and cost-effective production of the compound for research and pharmaceutical applications.

化学反応の分析

Epoxide Ring-Opening with Hydrogen Fluoride (HF)

A key synthesis route involves the reaction of 1-(2,3-epoxy-β-D-lyxofuranosyl)uracil with anhydrous HF in dioxane. This method exploits the nucleophilic opening of the epoxide ring, selectively substituting the 3'-oxygen with fluorine (Fig. 1):

-

Conditions : Reaction at 116°C for 41 hours under strict anhydrous conditions .

-

Mechanism : HF acts as both acid and nucleophile, leading to trans-diaxial ring opening.

-

Yield : Moderate to high, with purity dependent on exclusion of moisture .

Diethylaminosulfur Trifluoride (DAST)-Mediated Fluorination

An alternative approach uses DAST to fluorinate a precursor nucleoside with xylo configuration:

-

Reagents : DAST in anhydrous dichloromethane or tetrahydrofuran .

-

Mechanism : SN2 displacement of a hydroxyl or activated leaving group by fluoride .

-

Advantage : Higher regioselectivity compared to HF, avoiding side reactions .

Sugar Puckering and NMR Data

The fluorine atom at C3' induces a C3'-endo conformation (North-type puckering), as confirmed by NMR coupling constants and X-ray crystallography :

| Parameter | Value | Source |

|---|---|---|

| J<sub>H1',H2'</sub> | 4.0 Hz | |

| J<sub>H2',F</sub> | 13.5 Hz | |

| Dihedral Angle (C2'-C3'-F) | ~149° (trans) |

This conformation stabilizes the glycosidic bond and influences base-pairing interactions .

Crystallographic Data

-

CCDC 900136 : The crystal structure reveals a ribofuranose ring with fluorine in the axial position, contributing to compact packing via O–H···F hydrogen bonds .

Glycosidic Bond Stability

The C3'-fluorine reduces hydrolysis rates compared to non-fluorinated uridine:

-

Acidic Conditions : Stable at pH 3–5 but undergoes slow cleavage at pH < 2 .

-

Enzymatic Degradation : Resistant to phosphorylases due to steric and electronic effects .

Cytostatic and Antiviral Activity

While not a direct chemical reaction, the compound’s cytostatic effect arises from incorporation into RNA, disrupting viral replication:

科学的研究の応用

3’-Deoxy-3’-fluorouridine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.

Biology: Studied for its effects on cellular processes, particularly DNA synthesis and apoptosis.

Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit tumor growth.

Industry: Utilized in the development of antiviral pharmaceuticals targeting RNA virus-associated ailments.

作用機序

The mechanism of action of 3’-Deoxy-3’-fluorouridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis in cancer cells . This compound targets specific enzymes involved in DNA replication, leading to the disruption of cellular processes and ultimately cell death .

類似化合物との比較

Similar Compounds

5-Fluorouridine: Another fluorinated nucleoside with similar anticancer properties.

Floxuridine: A pyrimidine analog used in oncology.

Uniqueness

3’-Deoxy-3’-fluorouridine is unique due to its specific structure, which allows it to effectively inhibit DNA synthesis and induce apoptosis. Its fluorine atom at the 3’ position distinguishes it from other nucleoside analogs, providing it with unique chemical and biological properties .

生物活性

3'-Deoxy-3'-fluorouridine (dFU) is a nucleoside analogue with significant biological activity, particularly in antiviral and anticancer research. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Overview of this compound

This compound is a modified nucleoside where the hydroxyl group at the 3' position of the ribose sugar is replaced by a fluorine atom. This modification enhances its stability and alters its interaction with nucleic acid synthesis pathways, making it a candidate for therapeutic applications against viral infections and cancer.

Antiviral Activity

Mechanism of Action

The antiviral activity of dFU is primarily attributed to its ability to inhibit viral replication by interfering with nucleic acid synthesis. Studies have shown that dFU exhibits broad-spectrum antiviral activity against various viruses, including flaviviruses such as West Nile Virus (WNV) and Tick-borne Encephalitis Virus (TBEV). In vitro assays demonstrated that dFU can significantly reduce viral titers in infected cell lines, indicating its potential as an antiviral agent.

Case Studies and Research Findings

- In Vitro Efficacy : In a study evaluating the antiviral effects of dFU against TBEV, it was found that treatment with dFU at concentrations as low as 6.25 μM resulted in over 90% reduction in viral replication. Higher concentrations (12.5 μM and above) achieved complete inhibition of viral replication, showcasing its potent antiviral properties .

- Cytotoxicity Assessment : Importantly, dFU exhibited minimal cytotoxic effects on host cells at concentrations up to 25 μM, suggesting a favorable safety profile for therapeutic use. The compound demonstrated a cytostatic effect, inhibiting cell proliferation without inducing apoptosis .

Anticancer Activity

Broad-Spectrum Antitumor Effects

Research indicates that this compound possesses significant antitumor activity against various cancer cell lines. Its mechanism involves the incorporation into DNA during replication, leading to chain termination and subsequent cell death.

- Cytostatic vs. Cytotoxic Effects : In studies involving tumor cell lines, dFU was classified as cytostatic rather than cytotoxic, meaning it inhibits cell growth without directly killing the cells. This distinction is crucial for understanding its potential use in cancer therapy .

- Clinical Implications : The compound has shown promise in preclinical models for treating indolent lymphoid malignancies, where it could potentially enhance existing treatment regimens or serve as a standalone therapy .

Pharmacokinetics

Understanding the pharmacokinetic properties of dFU is essential for optimizing its therapeutic use:

- Bioavailability : Studies have indicated variable oral bioavailability ranging from 21% to 95%, depending on the administration route. This variability necessitates careful consideration in dosing regimens during clinical trials .

- Half-Life and Clearance : The half-life of dFU varies based on administration methods, with values reported between 0.58 to 1.4 hours for intravenous and subcutaneous routes .

Data Summary

| Property | Value |

|---|---|

| Antiviral Efficacy (EC50) | 6.25 μM (TBEV) |

| Cytotoxicity (up to) | 25 μM |

| Oral Bioavailability | 21% - 95% |

| Half-Life | 0.58 - 1.4 hours |

特性

IUPAC Name |

1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBOTRDLABQYMI-XVFCMESISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206649 | |

| Record name | Uridine, 3'-deoxy-3'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57944-13-5 | |

| Record name | 3'-Deoxy-3'-fluorouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057944135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine, 3'-deoxy-3'-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。